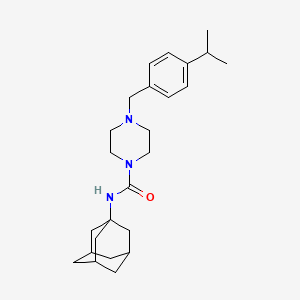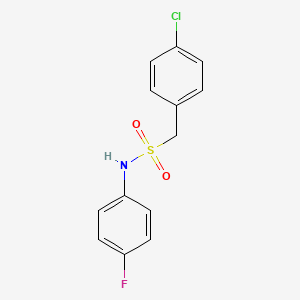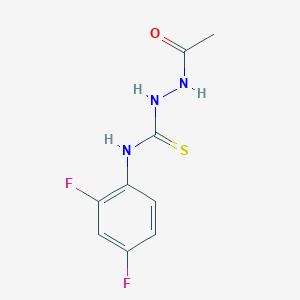![molecular formula C14H18ClNO2 B4759909 1-[2-(2-chlorophenoxy)propanoyl]piperidine](/img/structure/B4759909.png)
1-[2-(2-chlorophenoxy)propanoyl]piperidine
Descripción general
Descripción
1-[2-(2-chlorophenoxy)propanoyl]piperidine, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
1-[2-(2-chlorophenoxy)propanoyl]piperidine acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of glycine, which is necessary for the activation of the receptor. This results in a decrease in the activity of the receptor and a reduction in the influx of calcium ions into the cell. This mechanism of action has been extensively studied and has provided insights into the role of the NMDA receptor in various biological processes.
Biochemical and Physiological Effects
1-[2-(2-chlorophenoxy)propanoyl]piperidine has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory. It has also been shown to have neuroprotective effects in animal models of neurological disorders. However, the effects of 1-[2-(2-chlorophenoxy)propanoyl]piperidine on different cell types and in different experimental conditions need to be further investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-chlorophenoxy)propanoyl]piperidine has several advantages as a tool for scientific research, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its availability in pure form. However, 1-[2-(2-chlorophenoxy)propanoyl]piperidine also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for further research on 1-[2-(2-chlorophenoxy)propanoyl]piperidine, including the investigation of its effects on different cell types and in different experimental conditions, the development of more selective NMDA receptor antagonists, and the exploration of the potential therapeutic applications of 1-[2-(2-chlorophenoxy)propanoyl]piperidine in neurological disorders. Additionally, the role of 1-[2-(2-chlorophenoxy)propanoyl]piperidine in synaptic plasticity and learning and memory needs to be further investigated to gain a better understanding of its mechanism of action.
Aplicaciones Científicas De Investigación
1-[2-(2-chlorophenoxy)propanoyl]piperidine has been widely used in scientific research as a tool to study various biological processes. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory. 1-[2-(2-chlorophenoxy)propanoyl]piperidine has also been used to study the role of glutamate in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-11(14(17)16-9-5-2-6-10-16)18-13-8-4-3-7-12(13)15/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDVBKKLVCVHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-1-(piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,6-dichlorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4759852.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4759855.png)
![2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4759856.png)
![2-{[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}-N-isobutylacetamide](/img/structure/B4759861.png)
![2,2,2-trifluoro-1-{2-methyl-1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4759876.png)
![3,5-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4759878.png)
![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B4759886.png)
![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B4759903.png)
![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4759915.png)

![6-cyclopropyl-N-(2,6-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4759927.png)
![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4759930.png)